

# MM3122: A Technical Guide to a Novel Host-Directed Antiviral

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## Compound of Interest

Compound Name: MM3122

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## Introduction

**MM3122** is a potent, small-molecule inhibitor of the human transmembrane serine protease 2 (TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.<sup>[1][2][3]</sup> Developed by scientists at Washington University School of Medicine in St. Louis, this compound represents a promising host-directed antiviral strategy, which may offer a higher barrier to the emergence of viral resistance compared to direct-acting antivirals.<sup>[1][4]</sup> This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of **MM3122**.

## Discovery and Development History

The development of **MM3122** was a result of a rational, structure-based drug design (SBDD) approach coupled with substrate specificity screening of TMPRSS2.<sup>[2]</sup> This strategy aimed to create potent and selective inhibitors of TMPRSS2. **MM3122** belongs to a class of compounds known as ketobenzothiazoles, which are structurally distinct from and show improved activity over previously known TMPRSS2 inhibitors like Camostat and Nafamostat.<sup>[2][5]</sup>

Initial preclinical studies in cell cultures demonstrated that **MM3122** protected cells from viral damage more effectively than remdesivir, an FDA-approved antiviral for COVID-19.<sup>[1][3]</sup> Subsequent studies in mouse models of COVID-19 showed that **MM3122**, administered prophylactically or therapeutically, had significant protective effects against weight loss and

lung congestion.[6][7][8] The compound is currently in preclinical development, with ongoing efforts to develop an oral or intranasal formulation.[4]

## Mechanism of Action

Many respiratory viruses, including SARS-CoV-2, influenza virus, and other coronaviruses, rely on host cell proteases to cleave and activate their surface glycoproteins, a critical step for viral entry into the host cell.[1][9] Specifically, after the SARS-CoV-2 spike protein binds to the ACE2 receptor on the surface of a human cell, TMPRSS2 cleaves the spike protein, enabling the fusion of the viral and cellular membranes.[1][3]

**MM3122** functions by potently and selectively inhibiting the enzymatic activity of human TMPRSS2.[1][2] By blocking TMPRSS2, **MM3122** prevents the proteolytic activation of the viral spike protein, thereby inhibiting viral entry into the host cell.[1][3][9] This mechanism of action, targeting a host protein rather than a viral component, makes the development of viral resistance less likely.[1][4] In addition to TMPRSS2, **MM3122** also shows inhibitory activity against related proteases like matriptase.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **MM3122**.

### Table 1: In Vitro Efficacy of MM3122

Assay	Target/Virus	Cell Line	Value	Reference
IC50	Recombinant full-length TMPRSS2 protein	N/A	340 pM	[2][10]
EC50	VSV-SARS-CoV-2 chimeric virus cell entry	Calu-3	430 pM	[2][10]
EC50	Inhibition of cytopathic effects by SARS-CoV-2	Calu-3	74 nM	[2][10]
EC50	MERS-CoV cell entry	Calu-3	870 pM	[2][10]

**Table 2: In Vivo Pharmacokinetics of MM3122 in Mice**

Parameter	Route	Value	Reference
Half-life (Plasma)	Intraperitoneal	8.6 hours	[2][10]
Half-life (Lung Tissue)	Intraperitoneal	7.5 hours	[2][10]

## Experimental Protocols

### TMPRSS2 Enzymatic Activity Assay

A fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC, is used to monitor the enzymatic activity of recombinant human TMPRSS2. The assay is typically performed in 384- or 1536-well plates.

- **Plate Preparation:** 20 nL of the inhibitor (**MM3122**) dissolved in DMSO and 20 nL of the fluorogenic peptide substrate are dispensed into the wells of a black, solid-bottom plate using an acoustic dispenser.
- **Enzyme Addition:** 150 nL of recombinant human TMPRSS2 protein, diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), is added to each well to initiate

the reaction.

- Incubation: The plate is incubated at room temperature for 60 minutes.
- Detection: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm. The increase in fluorescence corresponds to the cleavage of the substrate by TMPRSS2.

## In Vitro SARS-CoV-2 Inhibition Assay in Calu-3 Cells

This assay assesses the ability of **MM3122** to inhibit SARS-CoV-2 infection and replication in a human lung epithelial cell line.

- Cell Plating: Calu-3 cells are seeded in 24-well plates and incubated overnight.
- Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of **MM3122** or a vehicle control (DMSO).
- Viral Infection: The cells are then infected with SARS-CoV-2 at a specific plaque-forming unit (PFU) for 1 hour at 37°C.
- Incubation: The virus-containing medium is removed, and the cells are washed and incubated for 48 hours in a fresh medium containing the respective concentrations of **MM3122**.
- Quantification of Viral Titer: After 48 hours, the cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.

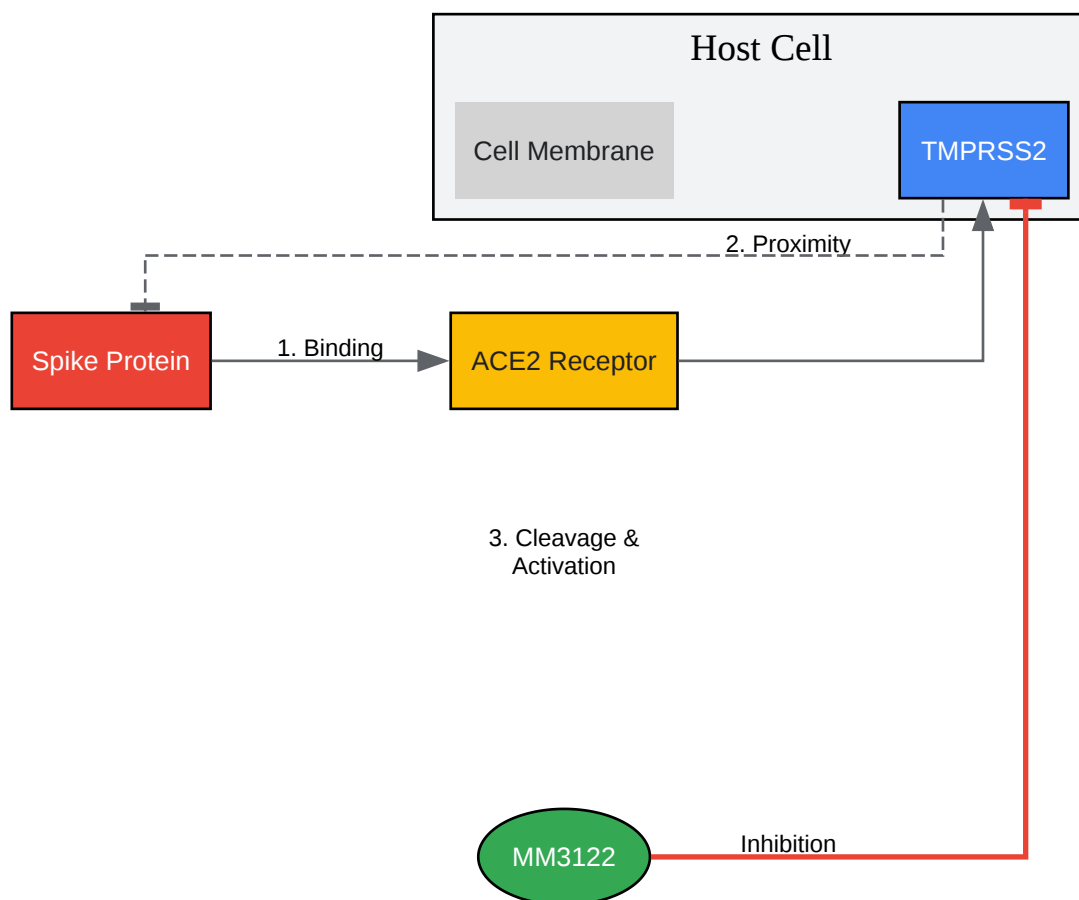
## In Vivo Efficacy Study in a Mouse Model of COVID-19

This protocol evaluates the prophylactic and therapeutic efficacy of **MM3122** in a mouse model of SARS-CoV-2 infection.

- Animal Model: Aged female mice are used for the study.
- Compound Administration:

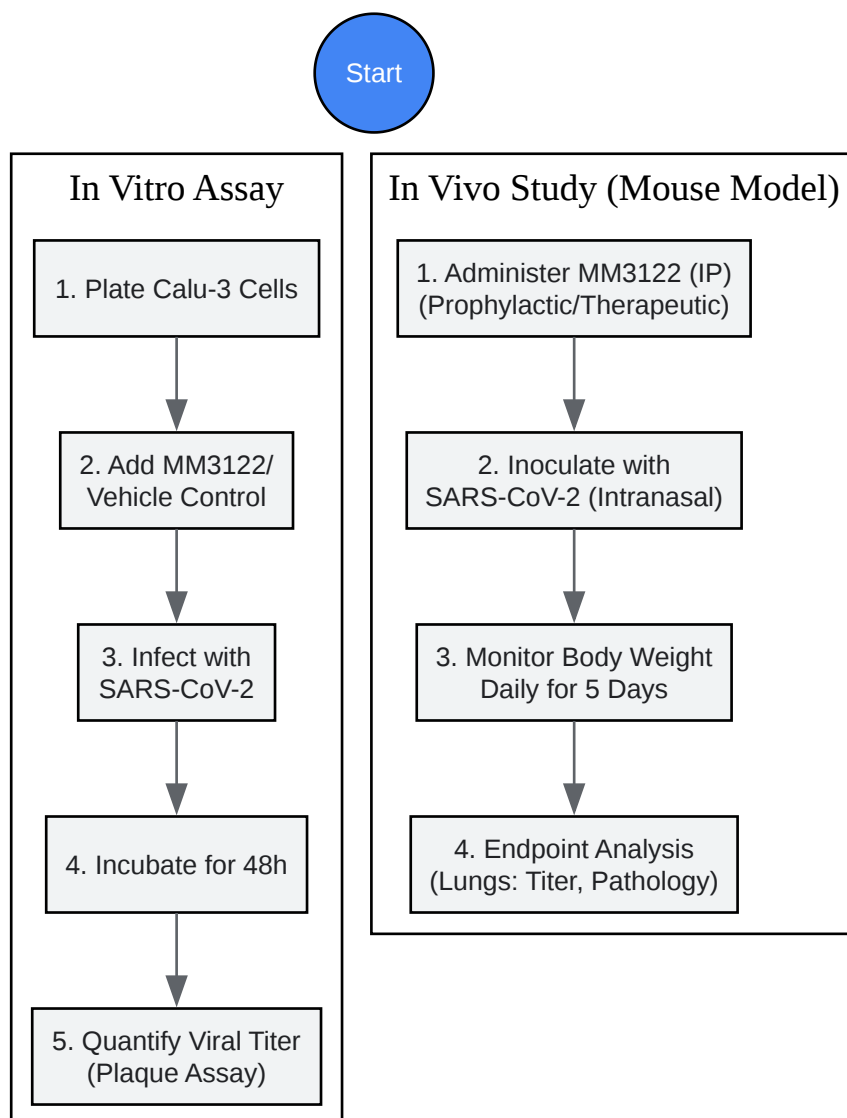
- Prophylactic Group: Mice receive an intraperitoneal (IP) injection of **MM3122** (e.g., 50 mg/kg or 100 mg/kg) 30 minutes before viral inoculation.
- Therapeutic Group: Mice receive an IP injection of **MM3122** 24 hours after viral inoculation.
- Viral Inoculation: Mice are intranasally inoculated with a mouse-adapted strain of SARS-CoV-2.
- Monitoring: The body weight of the mice is monitored daily for 5 days.
- Endpoint Analysis: After 5 days, the mice are euthanized, and the lungs are harvested to assess lung congestion scores, viral titers (by plaque assay), and levels of proinflammatory cytokines and chemokines.

## Visualizations



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Caption: **MM3122** inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated cleavage of the Spike protein.

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Caption: Workflow for preclinical evaluation of **MM3122**'s antiviral efficacy.

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## References

- 1. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficacy of Host Cell Serine Protease Inhibitor MM3122 against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]
- 5. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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